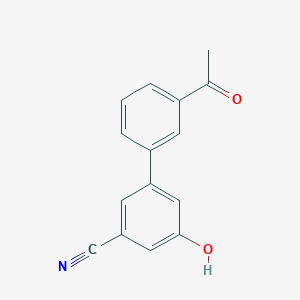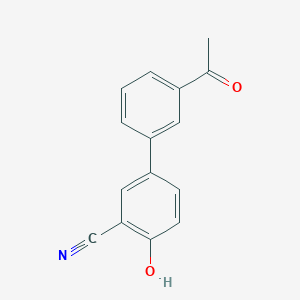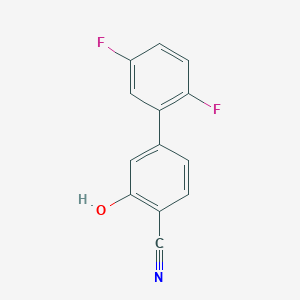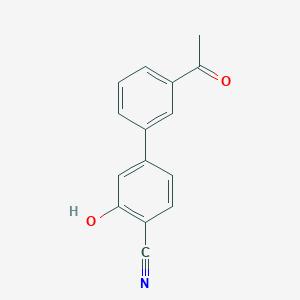
5-(3-Acetylphenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetylphenyl)-3-cyanophenol, 95% (5-APCP-95) is a synthetic compound that has been used in numerous scientific research applications. It is a colorless crystalline solid with a melting point of 97-99°C and a molecular weight of 246.22 g/mol. The compound is soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate, making it an ideal compound for laboratory experiments. 5-APCP-95 is a valuable tool for scientists because it can be used to study the biochemical and physiological effects of various compounds.
科学的研究の応用
5-(3-Acetylphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including hormones, neurotransmitters, and drugs. The compound has also been used in studies of drug metabolism, drug transport, and drug-receptor interactions. Additionally, 5-(3-Acetylphenyl)-3-cyanophenol, 95% has been used in studies of enzyme kinetics, and it has been used to measure the effects of various drugs on the activity of enzymes.
作用機序
The mechanism of action of 5-(3-Acetylphenyl)-3-cyanophenol, 95% is not fully understood. However, it is believed that the compound binds to specific sites on the surface of target proteins, which then triggers a cascade of biochemical and physiological effects. Additionally, it is believed that the compound may interact with other molecules in the cell, such as enzymes and receptors, to modulate the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-cyanophenol, 95% are not fully understood. However, the compound has been shown to have a variety of effects on the body, including effects on the nervous system, cardiovascular system, and immune system. Additionally, 5-(3-Acetylphenyl)-3-cyanophenol, 95% has been shown to have an inhibitory effect on the activity of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase.
実験室実験の利点と制限
5-(3-Acetylphenyl)-3-cyanophenol, 95% is an ideal compound for laboratory experiments due to its solubility in methanol, ethanol, DMSO, and ethyl acetate. Additionally, the compound has a relatively high melting point (97-99°C) and a high overall yield in its synthesis. However, the mechanism of action of 5-(3-Acetylphenyl)-3-cyanophenol, 95% is not fully understood, which can limit the accuracy of experiments that use the compound. Additionally, the compound has not been extensively studied, which can limit the range of experiments that can be performed with the compound.
将来の方向性
The potential future directions for 5-(3-Acetylphenyl)-3-cyanophenol, 95% are numerous. The compound could be used in further studies of drug metabolism, drug transport, and drug-receptor interactions. Additionally, further studies of the biochemical and physiological effects of 5-(3-Acetylphenyl)-3-cyanophenol, 95% could be conducted. Additionally, the compound could be used in studies of enzyme kinetics, and it could be used to study the effects of various drugs on the activity of enzymes. Finally, the compound could be used in studies of the nervous system, cardiovascular system, and immune system.
合成法
5-(3-Acetylphenyl)-3-cyanophenol, 95% is synthesized from 3-acetylphenol and cyanogen bromide. The reaction of 3-acetylphenol with cyanogen bromide yields 5-(3-Acetylphenyl)-3-cyanophenol, 95% in a two-step process. In the first step, 3-acetylphenol is treated with anhydrous sodium acetate and acetic anhydride to form 3-acetylphenyl acetate. In the second step, 3-acetylphenyl acetate is reacted with cyanogen bromide in the presence of anhydrous potassium carbonate to yield 5-(3-Acetylphenyl)-3-cyanophenol, 95%. The overall yield of the reaction is approximately 95%.
特性
IUPAC Name |
3-(3-acetylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-3-2-4-13(7-12)14-5-11(9-16)6-15(18)8-14/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNBRHKRXUXDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684745 |
Source


|
| Record name | 3'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-3-cyanophenol | |
CAS RN |
1261983-08-7 |
Source


|
| Record name | 3'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














